molecular formula C18H20ClNO B051716 Desmethyldoxepin hydrochloride, (Z)- CAS No. 124694-02-6

Desmethyldoxepin hydrochloride, (Z)-

Cat. No.: B051716
CAS No.: 124694-02-6
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-HYMQDMCPSA-N
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Description

3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is structurally characterized by the presence of a dibenzo[b,e]oxepin moiety, which is a tricyclic structure, and a propan-1-amine side chain. This compound is often studied for its potential therapeutic properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

Desmethyldoxepin hydrochloride, (Z)-, also known as Doxepin, is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the histamine H1 receptors and is relatively selective for the inhibition of norepinephrine reuptake , with a much weaker effect on the serotonin transporter .

Mode of Action

Doxepin interacts with its targets by blocking the histamine H1 receptors . This interaction is particularly effective in skin conditions . It also inhibits the reuptake of norepinephrine, which increases the levels of norepinephrine in the synaptic cleft, enhancing its neurotransmission .

Biochemical Pathways

The primary metabolic pathway of Doxepin involves the liver enzyme CYP2D6 , which predominantly catalyses hydroxylation with an exclusive preference for the E-isomers . This metabolic pathway leads to the formation of the active metabolite, N-desmethyldoxepin .

Pharmacokinetics

Doxepin has a bioavailability of 13–45% (mean 29%) . It is metabolized in the liver by CYP2D6 and CYP2C19 . The metabolites include Nordoxepin and glucuronide conjugates . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and Nordoxepin is 28–31 hours . It is excreted through the kidneys (~50%) and feces (minor) .

Result of Action

The molecular and cellular effects of Doxepin’s action primarily involve the increase in norepinephrine levels and the blocking of histamine, acetylcholine, and serotonin . This results in its antidepressant and anxiolytic properties .

Action Environment

The metabolism and subsequent elimination of Doxepin can be affected by various environmental factors, including age, genetics, and drug-drug interactions . For instance, renal disease can affect the metabolism and elimination of Doxepin . Furthermore, the efficacy of Doxepin can be influenced by the application environment. For example, when applied topically, occlusive dressings should be avoided as they can increase absorption .

Biochemical Analysis

Biochemical Properties

Desmethyldoxepin hydrochloride, (Z)-, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the cytochrome P450 enzymes, such as CYP2C19, CYP1A2, and CYP2C9 . The nature of these interactions primarily involves the metabolic transformation of doxepin into Desmethyldoxepin hydrochloride, (Z)- .

Cellular Effects

Desmethyldoxepin hydrochloride, (Z)-, exerts several effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels in the synaptic cleft, particularly norepinephrine and serotonin . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Desmethyldoxepin hydrochloride, (Z)-, involves its interaction with neurotransmitter reuptake systems. It inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, thereby increasing their synaptic concentration . This inhibition is associated with its antidepressant action .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Desmethyldoxepin hydrochloride, (Z)-, exhibits stability and undergoes degradation. Its effects on cellular function can be observed in both in vitro and in vivo studies. The elimination half-life of Desmethyldoxepin hydrochloride, (Z)-, is approximately 31 hours, which is almost twice that of doxepin .

Metabolic Pathways

Desmethyldoxepin hydrochloride, (Z)-, is involved in several metabolic pathways. It is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent . This metabolism could also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of the ylidene group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-HYMQDMCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-56-5 (Parent)
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10154462
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2887-91-4, 124694-02-6
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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